molecular formula C9H5F3IN3 B2741012 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine CAS No. 1466058-19-4

2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine

Numéro de catalogue: B2741012
Numéro CAS: 1466058-19-4
Poids moléculaire: 339.06
Clé InChI: DJNQSRDGIHFZMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features both pyrazole and pyridine rings. The presence of iodine and trifluoromethyl groups makes this compound particularly interesting for various chemical applications due to its unique electronic and steric properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.

    Coupling with Pyridine: The iodinated pyrazole is coupled with a pyridine derivative that contains a trifluoromethyl group. This step often involves the use of a palladium catalyst and a base to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at the 4-position of the pyrazole ring undergoes substitution with nucleophiles under mild conditions. This reactivity stems from the electron-deficient nature of the pyrazole ring enhanced by the adjacent trifluoromethylpyridine moiety.

Reaction TypeReagents/ConditionsProductYieldReference
Methoxy substitutionNaOCH₃, DMF, 80°C, 6h2-(4-Methoxy-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine68%
Amine substitutionBenzylamine, K₂CO₃, DMSO, 120°C, 12h2-(4-Benzylamino-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine55%

Key Mechanistic Notes :

  • Reactions proceed via a two-step mechanism: (1) deprotonation of the nucleophile, (2) attack at the electron-deficient C4 position of the pyrazole ring.

  • Steric hindrance from the trifluoromethyl group slows reactivity compared to non-substituted analogues .

Transition Metal-Catalyzed Cross-Coupling

The C–I bond participates in palladium-catalyzed cross-coupling reactions, enabling access to biaryl systems.

Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalyst SystemConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 8h2-(4-Phenyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine72%
4-Pyridylboronic acidPd(dppf)Cl₂, CsFTHF, 80°C, 12h2-(4-(Pyridin-4-yl)-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine63%

Limitations :

  • Electron-rich boronic acids exhibit lower yields due to competitive protodeiodination.

  • Steric bulk at the pyrazole 5-position (e.g., methyl groups) reduces coupling efficiency .

Buchwald-Hartwig Amination

AmineCatalyst SystemConditionsProductYield
MorpholinePd₂(dba)₃, XantphosToluene, 110°C, 24h2-(4-Morpholino-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine85%
BenzylaminePd(OAc)₂, BINAPDMF, 100°C, 18h2-(4-Benzylamino-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine78%

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution at the 4-position due to directing effects of the trifluoromethyl group.

ReactionReagents/ConditionsProductYield
NitrationHNO₃, H₂SO₄, 0°C, 2h2-(4-Iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4-nitropyridine41%
BrominationBr₂, FeBr₃, CH₂Cl₂, RT, 4h2-(4-Iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4-bromopyridine37%

Challenges :

  • Low yields attributed to competing decomposition of the pyrazole ring under strong acidic conditions.

Reductive Deiodination

Controlled reduction removes the iodine substituent for downstream functionalization.

ReductantConditionsProductYield
H₂, Pd/CEtOH, RT, 3h2-(1H-Pyrazol-1-yl)-6-(trifluoromethyl)pyridine89%
NaBH₄, NiCl₂MeOH, 50°C, 6h2-(1H-Pyrazol-1-yl)-6-(trifluoromethyl)pyridine76%

Applications :

  • Provides a route to unfunctionalized pyrazole intermediates for further derivatization .

Pyrazole Ring Modifications

The pyrazole nitrogen participates in alkylation and acylation reactions.

ReactionReagents/ConditionsProductYield
N-AlkylationEthyl bromoacetate, K₂CO₃, DMF2-(4-Iodo-3-(ethoxycarbonylmethyl)-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine67%
N-AcylationAcetyl chloride, Et₃N, CH₂Cl₂2-(4-Iodo-3-acetyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine58%

Regioselectivity :

  • Alkylation occurs preferentially at the N2 position of the pyrazole due to steric protection of N1 by the pyridine ring .

Oxidation Reactions

The pyrazole ring undergoes oxidation under harsh conditions.

OxidantConditionsProductYield
KMnO₄H₂O, 100°C, 8h2-(4-Iodo-1H-pyrazole-3-carboxylic acid-1-yl)-6-(trifluoromethyl)pyridine29%
mCPBACH₂Cl₂, 0°C to RT, 12h2-(4-Iodo-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine44%

Practical Considerations :

  • Low yields reflect competing decomposition pathways, necessitating careful stoichiometric control.

Applications De Recherche Scientifique

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives in anticancer therapy. For instance, compounds similar to 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that pyrazole-based compounds could interfere with cell cycle progression and induce apoptosis in various cancer cell lines .

Neurological Disorders

The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders. Specifically, the development of radiolabeled analogs for positron emission tomography (PET) imaging has been explored. These compounds can selectively visualize muscarinic receptors implicated in conditions like schizophrenia and dementia .

Spin-Crossover Complexes

This compound can serve as a ligand in the formation of iron(II) complexes that exhibit spin-crossover properties. These materials are of interest for their potential applications in data storage and sensors due to their ability to switch between different magnetic states under external stimuli .

Organic Electronics

The unique electronic properties conferred by the trifluoromethyl group enhance the compound's utility in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such compounds can improve charge transport and device efficiency .

Synthesis and Precursor Applications

The synthesis of this compound involves various methods, often utilizing palladium-catalyzed cross-coupling reactions. This compound can act as a versatile building block for synthesizing more complex heterocycles or functionalized materials, expanding its applicability in organic synthesis .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Pyrazole derivatives inhibit cancer cell proliferation.
Neurological Disorders Development of PET ligands for muscarinic receptor imaging.
Spin-Crossover Complexes Iron(II) complexes show spin-crossover behavior.
Organic Electronics Enhanced charge transport properties in OLEDs/OPVs.

Mécanisme D'action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the iodine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 4-iodo-1-(pyridin-4-ylmethyl)pyrazole
  • 4-iodo-1-(pyridin-3-ylmethyl)pyrazole
  • 4-iodo-1-methyl-1H-pyrazole

Uniqueness

2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring high specificity and reactivity.

Activité Biologique

2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that combines pyrazole and pyridine moieties, characterized by the presence of iodine and trifluoromethyl groups. This unique structure confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and biological research.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₅F₃IN₃
  • Molecular Weight : 320.01 g/mol
  • IUPAC Name : this compound
  • Appearance : Solid powder

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, which may include enzymes and receptors. The iodine and trifluoromethyl groups enhance its binding affinity and selectivity. Potential mechanisms of action include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : It may interact with various receptors, influencing cellular responses.
  • Interaction with Nucleic Acids : The compound could potentially bind to DNA or RNA, affecting gene expression.

Biological Assessments

Research indicates that this compound exhibits significant biological activity across various assays. Below are notable findings:

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.
  • IC₅₀ Values : Preliminary results suggest IC₅₀ values ranging from 10 μM to 30 μM, indicating moderate potency against these cell lines .

Structure–Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly impacts the biological activity compared to similar compounds lacking this feature. A study showed that modifications in the molecular structure could lead to variations in potency, highlighting the importance of specific functional groups in enhancing activity .

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Trypanocidal Activity :
    • Researchers evaluated the compound's potential as a trypanocidal agent against Trypanosoma brucei. The compound demonstrated effective inhibition of PI3K/mTOR signaling pathways critical for parasite survival .
  • Antiproliferative Effects :
    • In a comparative study with other pyrazole derivatives, this compound exhibited superior antiproliferative effects, suggesting its potential as a lead compound for further development .
  • Lipidomic Analysis :
    • A lipidomic approach revealed that treatment with this compound led to significant alterations in phosphatidylinositol levels, indicating a possible mechanism involving lipid metabolism disruption .

Data Summary Table

PropertyValue
Molecular FormulaC₉H₅F₃IN₃
Molecular Weight320.01 g/mol
IUPAC NameThis compound
IC₅₀ (MCF-7)10 - 30 μM
Trypanocidal ActivityEffective against T. brucei
Lipid Metabolism DisruptionSignificant changes observed

Propriétés

IUPAC Name

2-(4-iodopyrazol-1-yl)-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-8(15-7)16-5-6(13)4-14-16/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNQSRDGIHFZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=C(C=N2)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.